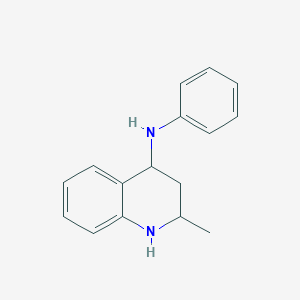

2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine

Description

Properties

IUPAC Name |

2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-12-11-16(18-13-7-3-2-4-8-13)14-9-5-6-10-15(14)17-12/h2-10,12,16-18H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTECJLOPKLYFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=CC=CC=C2N1)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385610 | |

| Record name | 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026-05-7 | |

| Record name | 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the pharmacologically relevant scaffold, 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine. This document details a feasible synthetic pathway, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting. The synthesis is presented as a two-step process commencing with the construction of the key intermediate, 2-methyl-1,2,3,4-tetrahydroquinolin-4-one, followed by a reductive amination to yield the target compound.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached through a two-step sequence. The initial step involves the synthesis of the precursor ketone, 2-methyl-1,2,3,4-tetrahydroquinolin-4-one. This is followed by a reductive amination reaction with aniline to introduce the N-phenyl-amine moiety at the C4 position. This strategy allows for the controlled construction of the desired molecule.

Caption: High-level overview of the two-step synthesis.

Step 1: Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4-one

The synthesis of the key intermediate, 2-methyl-1,2,3,4-tetrahydroquinolin-4-one, can be achieved through various methods. A common approach involves the intramolecular cyclization of a suitable N-substituted aminophenyl ketone.

Experimental Protocol: Intramolecular Cyclization

A plausible method for the synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4-one involves the acid-catalyzed intramolecular cyclization of an appropriate precursor, such as an N-(2-acetylphenyl)amino acid derivative.

Materials:

-

N-(2-acetylphenyl)-β-alanine

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

N-(2-acetylphenyl)-β-alanine is mixed with polyphosphoric acid.

-

The mixture is heated with stirring for a specified duration to effect cyclization.

-

After cooling, the reaction mixture is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford pure 2-methyl-1,2,3,4-tetrahydroquinolin-4-one.

Quantitative Data for Step 1

The following table summarizes typical quantitative data for the synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4-one. Please note that these values are illustrative and may vary based on specific experimental conditions and the scale of the reaction.

| Parameter | Value |

| Reactant | N-(2-acetylphenyl)-β-alanine |

| Cyclization Agent | Polyphosphoric acid (PPA) |

| Reaction Temperature | 80-100 °C |

| Reaction Time | 2-4 hours |

| Solvent for Extraction | Dichloromethane (DCM) |

| Purification Method | Silica gel column chromatography |

| Typical Yield | 60-75% |

Step 2: Reductive Amination to this compound

The final step in the synthesis is the reductive amination of 2-methyl-1,2,3,4-tetrahydroquinolin-4-one with aniline. This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.

Caption: Reaction pathway for the reductive amination step.

Experimental Protocol: Reductive Amination

Materials:

-

2-methyl-1,2,3,4-tetrahydroquinolin-4-one

-

Aniline

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-methyl-1,2,3,4-tetrahydroquinolin-4-one in 1,2-dichloroethane, aniline and a catalytic amount of acetic acid are added.

-

The mixture is stirred at room temperature for a period to allow for the formation of the imine/enamine intermediate.

-

Sodium triacetoxyborohydride is then added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

Technical Guide: 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine (CAS NO. 1026-05-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is a heterocyclic compound belonging to the tetrahydroquinoline class. The quantitative data available for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1026-05-7 | N/A |

| Molecular Formula | C₁₆H₁₈N₂ | [1] |

| Molecular Weight | 238.33 g/mol | [2] |

| Melting Point | 126 °C | Sigma-Aldrich |

| Boiling Point | 400.4 ± 44.0 °C at 760 mmHg (Predicted) | Sigma-Aldrich |

| Purity | 85.0 - 99.8% (Commercially available) | [1] |

| Appearance | Solid (form may vary) | N/A |

| Storage | Keep in a dark place, under an inert atmosphere at room temperature. | [2] |

Note: The boiling point is a predicted value and should be treated with caution. The appearance and other physical properties may vary depending on the purity and the specific crystalline form.

Synthesis and Characterization

A specific, detailed, and reproducible experimental protocol for the synthesis of this compound is not available in peer-reviewed literature. However, the synthesis of the broader class of 1,2,3,4-tetrahydroquinolines is well-documented and typically involves domino reactions, reduction-reductive amination strategies, or acid-catalyzed ring closures.[3]

General Synthetic Approaches for Tetrahydroquinolines

One common method for the synthesis of the tetrahydroquinoline scaffold is the Povarov reaction , a domino reaction involving an aniline, an aldehyde, and an activated alkene. Another approach is the reductive amination-cyclization of suitable precursors, such as 2-nitroarylketones.[3]

A potential synthetic route to the target molecule could be conceptualized as a multi-step process, likely involving the formation of the tetrahydroquinoline core followed by the introduction of the N-phenylamino group at the 4-position.

Characterization

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not publicly available. For a definitive characterization of this compound, the following analyses would be required:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Elemental Analysis: To confirm the elemental composition.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways of this compound.

The broader class of tetrahydroisoquinolines, a related structural class, has been investigated for a wide range of biological activities, including antithrombotic and other pharmacological effects.[4] However, it is crucial to note that these activities are not directly attributable to the specific compound of interest. Any investigation into the biological properties of this compound would require dedicated in vitro and in vivo studies.

Due to the lack of experimental data on biological activity, no signaling pathway diagrams can be provided at this time.

Safety Information

A comprehensive Safety Data Sheet (SDS) with detailed toxicological information for this compound is not publicly available. The following information is based on general knowledge of related chemical compounds and should be handled with caution.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

First Aid Measures:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

It is strongly recommended to consult a comprehensive and compound-specific Safety Data Sheet from the supplier before handling this chemical.

Experimental Protocols (Hypothetical Workflow)

As no specific experimental protocols are available, the following represents a generalized, hypothetical workflow for the characterization of a novel tetrahydroquinoline derivative like the one discussed in this guide.

Caption: Hypothetical workflow for synthesis, characterization, and biological evaluation.

Conclusion and Future Directions

This compound is a chemical compound for which only basic physicochemical data are publicly available. A significant lack of information exists regarding its synthesis, detailed characterization, and biological activity. For researchers and drug development professionals, this presents both a challenge and an opportunity. Future research should focus on:

-

Developing and publishing a robust and reproducible synthetic protocol.

-

Conducting comprehensive spectroscopic analysis to provide a complete characterization dataset.

-

Performing a wide range of in vitro and in vivo assays to explore its potential biological activities and pharmacological profile.

This foundational research is essential before any further development or application of this compound can be considered.

References

- 1. This compound, CasNo.1026-05-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (3S)-N-(L-Aminoacyl)-1,2,3,4-tetrahydroisoquinolines, a class of novel antithrombotic agents: synthesis, bioassay, 3D QSAR, and ADME analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine

An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by its CAS Number 1026-05-7, is a heterocyclic organic compound belonging to the tetrahydroquinoline class.[1][2][3][4][5] Molecules within this structural family are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active compounds. This technical guide provides a summary of the available physicochemical data for this specific molecule. It is important to note that while foundational data is available from chemical suppliers and databases, comprehensive experimental studies detailing protocols and biological activity for this exact compound are limited in publicly accessible literature. Therefore, this guide also incorporates contextual information from studies on related tetrahydroquinoline derivatives to provide a broader perspective for research and development.

Physicochemical Properties

The known physicochemical properties of this compound are primarily derived from computational models and supplier data. Key quantitative data points are summarized in the table below. Experimental values for properties such as melting point, boiling point, and aqueous solubility are not consistently reported in available literature.[1][6]

| Property | Value | Source |

| CAS Number | 1026-05-7 | [1][2][3] |

| Molecular Formula | C16H18N2 | [1][2][7] |

| Molecular Weight | 238.33 g/mol | [1][2][7] |

| Exact Mass | 238.14700 u | [1] |

| LogP (calculated) | 4.25 | [1] |

| Polar Surface Area (PSA) | 24.06 Ų | [1] |

| Synonyms | 2-methyl-4-anilino-1,2,3,4-tetrahydroquinoline | [1][6] |

Experimental Protocols

Below is a generalized workflow illustrating the typical steps involved in the synthesis and characterization of a novel chemical compound like a tetrahydroquinoline derivative.

Caption: A conceptual workflow for the synthesis and characterization of a novel compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the tetrahydroquinoline scaffold is a known pharmacophore with diverse biological activities. Numerous derivatives have been investigated for their potential as therapeutic agents.

Notably, several substituted tetrahydroquinoline derivatives have demonstrated significant anticancer activity.[9][10] These compounds have been shown to induce apoptosis and inhibit cell proliferation and migration in cancer cell lines.[9] A key mechanism implicated in the action of some of these anticancer tetrahydroquinolines is the modulation of the PI3K/AKT/mTOR signaling pathway.[9][11][12] This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR pathway, which is a common target for this class of compounds.

Caption: General PI3K/AKT/mTOR pathway targeted by some bioactive tetrahydroquinolines.

Conclusion

This compound is a defined chemical entity with basic physicochemical data available. However, there is a notable absence of in-depth experimental research on its synthesis, properties, and biological functions in the public domain. Based on the activities of structurally related compounds, this molecule could warrant further investigation, particularly in the context of oncology and drug discovery. Future research should focus on establishing robust synthetic protocols, experimentally verifying its physicochemical properties, and screening for biological activity to determine its therapeutic potential.

References

- 1. This compound, CasNo.1026-05-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. 1026-05-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound | 1026-05-7 [sigmaaldrich.com]

- 5. appchemical.com [appchemical.com]

- 6. echemi.com [echemi.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the novel heterocyclic compound, 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine. Due to the limited availability of direct experimental data for this specific molecule, this document presents a predictive spectroscopic profile based on analogous structures and outlines a plausible synthetic methodology. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted tetrahydroquinolines.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (CAS No. 1026-05-7, Molecular Formula: C₁₆H₁₈N₂).[1][2] These predictions are derived from the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted J-coupling (Hz) |

| ~7.20 - 7.35 | m | 2H | Phenyl H (ortho) | |

| ~6.90 - 7.10 | m | 3H | Phenyl H (meta, para) & Quinoline H | |

| ~6.60 - 6.80 | m | 3H | Quinoline Aromatic H | |

| ~4.50 | br s | 1H | NH (amine) | |

| ~4.20 | t | 1H | H-4 | J ≈ 6.0 |

| ~3.50 | m | 1H | H-2 | |

| ~3.30 | br s | 1H | NH (ring) | |

| ~2.10 | m | 1H | H-3a | |

| ~1.80 | m | 1H | H-3b | |

| ~1.30 | d | 3H | 2-CH₃ | J ≈ 6.5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | Quaternary C (Aromatic) |

| ~142.0 | Quaternary C (Aromatic) |

| ~129.5 | Phenyl CH |

| ~128.0 | Quinoline CH |

| ~121.0 | Phenyl CH |

| ~118.0 | Quinoline CH |

| ~115.0 | Quinoline CH |

| ~114.0 | Phenyl CH |

| ~55.0 | C-4 |

| ~50.0 | C-2 |

| ~35.0 | C-3 |

| ~22.0 | 2-CH₃ |

Table 3: Predicted IR and Mass Spectrometry Data

| Spectroscopic Method | Predicted Values |

| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretching, amine & aniline), ~3050 (Aromatic C-H stretching), ~2950 (Aliphatic C-H stretching), ~1600, 1500 (C=C aromatic ring stretching) |

| Mass Spectrometry (EI) | m/z (%): 238 (M⁺), 223 (M⁺ - CH₃), 132, 117, 91, 77 |

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be approached through a multi-step reaction sequence, such as a reductive amination process. Domino reactions are a particularly efficient strategy for constructing the tetrahydroquinoline core.

A plausible synthetic route involves the reaction of an appropriate aniline with a ketone followed by cyclization. A well-established method for forming similar tetrahydroquinoline structures is the Povarov reaction, which is an imino Diels-Alder reaction.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Materials:

-

Aniline

-

Acetaldehyde

-

Lewis Acid Catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃, or BF₃·OEt₂)

-

Solvent (e.g., Acetonitrile or Dichloromethane)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Ethyl acetate and Hexane for elution

Procedure:

-

Reaction Setup: To a solution of aniline (2.0 equivalents) in acetonitrile (20 mL) in a round-bottom flask, add a Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).

-

Addition of Aldehyde: Cool the mixture to 0 °C in an ice bath. Slowly add acetaldehyde (1.0 equivalent) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Spectroscopic Characterization Workflow

The structural confirmation of the synthesized compound would be carried out using a standard suite of spectroscopic techniques.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine. This document is intended for researchers, scientists, and drug development professionals who are working with or synthesizing this and related compounds. The guide outlines the predicted chemical shifts and coupling constants, provides a standard experimental protocol for data acquisition, and illustrates the molecular structure and key NMR correlations.

Introduction

This compound is a substituted tetrahydroquinoline derivative. The tetrahydroquinoline scaffold is a common feature in many biologically active compounds and natural products. A thorough understanding of its NMR spectral characteristics is crucial for structural confirmation, purity assessment, and for studying its interactions in biological systems. This guide provides predicted NMR data based on the analysis of structurally similar compounds.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and key proton-proton coupling constants (J) for this compound. These predictions are based on known substituent effects on the tetrahydroquinoline and aniline ring systems.

Table 1: Predicted ¹H NMR Data (in CDCl₃ at 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.5 - 3.7 | m | - |

| H-3ax | 1.7 - 1.9 | ddd | J(3ax, 3eq) ≈ 12-14, J(3ax, 2) ≈ 8-10, J(3ax, 4) ≈ 10-12 |

| H-3eq | 2.1 - 2.3 | ddd | J(3eq, 3ax) ≈ 12-14, J(3eq, 2) ≈ 4-6, J(3eq, 4) ≈ 4-6 |

| H-4 | 4.5 - 4.7 | t | J(4, 3ax) ≈ 10-12, J(4, 3eq) ≈ 4-6 |

| H-5 | 7.0 - 7.2 | d | J(5, 6) ≈ 7-8 |

| H-6 | 6.6 - 6.8 | t | J(6, 5) ≈ 7-8, J(6, 7) ≈ 7-8 |

| H-7 | 6.9 - 7.1 | t | J(7, 6) ≈ 7-8, J(7, 8) ≈ 7-8 |

| H-8 | 6.5 - 6.7 | d | J(8, 7) ≈ 7-8 |

| N-H (quinoline) | 3.8 - 4.2 | br s | - |

| N-H (aniline) | 4.9 - 5.3 | br s | - |

| 2-CH₃ | 1.2 - 1.4 | d | J(CH₃, H-2) ≈ 6-7 |

| H-2', H-6' | 6.7 - 6.9 | d | J ≈ 7-8 |

| H-3', H-5' | 7.2 - 7.4 | t | J ≈ 7-8 |

| H-4' | 6.8 - 7.0 | t | J ≈ 7-8 |

Table 2: Predicted ¹³C NMR Data (in CDCl₃ at 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 50 - 55 |

| C-3 | 30 - 35 |

| C-4 | 55 - 60 |

| C-4a | 125 - 130 |

| C-5 | 128 - 132 |

| C-6 | 118 - 122 |

| C-7 | 126 - 130 |

| C-8 | 114 - 118 |

| C-8a | 145 - 150 |

| 2-CH₃ | 20 - 25 |

| C-1' | 145 - 150 |

| C-2', C-6' | 113 - 117 |

| C-3', C-5' | 128 - 132 |

| C-4' | 117 - 121 |

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound is provided below.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

NMR Spectrometer Parameters

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as the ¹³C nucleus has a low natural abundance.

-

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.

Caption: Molecular structure of this compound.

Caption: A generalized workflow for NMR-based structural elucidation.

In-Depth Technical Guide: Mass Spectrometry Analysis of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine. The document details experimental protocols, data interpretation, and potential fragmentation pathways, offering a valuable resource for researchers in analytical chemistry and drug development.

Introduction

This compound is a heterocyclic compound with a tetrahydroquinoline core. The structural characterization of such molecules is crucial in various fields, including medicinal chemistry and materials science. Mass spectrometry is a powerful analytical technique for elucidating the structure and fragmentation patterns of these complex molecules. This guide focuses on the electron ionization mass spectrometry (EI-MS) of the title compound.

Molecular and Spectrometric Data

The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₆H₁₈N₂ |

| Molecular Weight | 238.33 g/mol |

| CAS Number | 1026-05-7 |

Predicted Mass Spectrometry Data

Based on the principles of mass spectrometry and known fragmentation patterns of related compounds, a predicted mass spectrum is presented. The molecular ion peak ([M]⁺) is expected at an m/z of 238.

| m/z | Predicted Fragment | Relative Abundance |

| 238 | [C₁₆H₁₈N₂]⁺ | Moderate |

| 223 | [M - CH₃]⁺ | High |

| 146 | [C₁₀H₁₂N]⁺ | Moderate |

| 132 | [C₉H₁₀N]⁺ | High |

| 93 | [C₆H₇N]⁺ | Moderate |

| 77 | [C₆H₅]⁺ | Moderate |

Experimental Protocols

A generalized experimental protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solutions: Serially dilute the stock solution with methanol to prepare working solutions in the range of 1-100 µg/mL.

GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 280°C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 250°C at 15°C/min, hold for 5 minutes.

-

Ramp to 300°C at 20°C/min, hold for 5 minutes.

-

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-500.

Fragmentation Pathway

The proposed fragmentation pathway for this compound under electron ionization is detailed below. The fragmentation is initiated by the loss of an electron from one of the nitrogen atoms to form the molecular ion.

The primary fragmentation steps include:

-

Loss of a methyl group: Alpha-cleavage at the C2 position results in the loss of a methyl radical (•CH₃) to form a stable ion at m/z 223. This is often a dominant fragmentation pathway for 2-methyl substituted tetrahydroquinolines.

-

Cleavage of the C4-N bond: Homolytic cleavage of the bond between the tetrahydroquinoline ring and the phenylamine substituent can lead to the formation of a fragment at m/z 146.

-

Retro-Diels-Alder (RDA) reaction: The tetrahydroquinoline ring can undergo a characteristic RDA fragmentation, leading to the formation of an ion at m/z 132.

-

Formation of the aniline ion: Cleavage can also result in the formation of the aniline radical cation at m/z 93.

-

Formation of the phenyl cation: Loss of the amino group from the aniline fragment can produce the phenyl cation at m/z 77.

An In-depth Technical Guide on the Crystal Structure of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and biological properties. This guide provides a comprehensive overview of the methodologies to determine the crystal structure of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine, a molecule of interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available as of the latest literature search, this document outlines a robust framework for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. Furthermore, based on the known biological activities of structurally related compounds, potential therapeutic applications and associated signaling pathways are discussed.

Introduction

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substituent at the 4-position, in this case, an N-phenylamino group, can significantly influence the molecule's pharmacological profile. Determining the precise crystal structure of this compound is crucial for understanding its structure-activity relationship (SAR), optimizing its properties for drug development, and designing novel derivatives with enhanced efficacy and selectivity.

Synthesis of this compound

A plausible and efficient method for the synthesis of the title compound is a multi-component aza-Diels-Alder reaction. This approach offers high atom economy and can lead to the formation of the tetrahydroquinoline ring system with control over stereochemistry.

Proposed Synthetic Protocol

A one-pot synthesis can be achieved by reacting an N-arylimine with N-vinyl-2-pyrrolidinone in the presence of a suitable Lewis acid catalyst, such as Samarium(III) nitrate, in a solvent like acetonitrile at room temperature.[1]

Experimental Workflow for Synthesis:

Caption: Proposed workflow for the synthesis of the title compound.

Crystallization and Crystal Structure Determination

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. Several standard techniques can be employed to crystallize small organic molecules.

Crystallization Protocols

| Method | Description | Key Parameters |

| Slow Evaporation | The compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly, leading to crystal formation.[2][3] | Solvent choice, temperature, rate of evaporation. |

| Vapor Diffusion | A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[2][4] | Solvent/anti-solvent pair, temperature, diffusion rate. |

| Solvent Layering | A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.[2][4] | Solvent/anti-solvent pair, density difference, careful layering. |

Single-Crystal X-ray Diffraction Protocol

Once suitable crystals are obtained, their structure can be determined using a single-crystal X-ray diffractometer.

Experimental Workflow for Crystal Structure Determination:

Caption: General workflow for single-crystal X-ray diffraction.

Expected Crystallographic Parameters

Based on the analysis of a structurally similar compound, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-yl N-phenylcarbamate, the following parameters can be anticipated for the title compound. These are hypothetical and would need to be confirmed by experimental data.

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 6.1 |

| b (Å) | ~ 15.6 |

| c (Å) | ~ 15.2 |

| β (°) | ~ 93.5 |

| V (ų) | ~ 1430 |

| Z | 4 |

Potential Biological Activities and Signaling Pathways

While the specific biological activity of this compound has not been reported, the 4-anilinoquinoline and tetrahydroisoquinoline cores are present in numerous compounds with significant pharmacological effects.

Inferred Biological Activities

-

Anticancer Activity: Many 4-anilinoquinoline derivatives have been shown to possess potent antitumor activities.[5][6] These compounds can act as inhibitors of various protein kinases involved in cancer cell proliferation and survival.

-

Antimicrobial and Antifungal Activity: Tetrahydroquinoline and tetrahydroisoquinoline derivatives have demonstrated promising activity against a range of bacteria and fungi.[7][8]

-

Anti-inflammatory Activity: Some tetrahydroquinoline derivatives have been reported to exhibit anti-inflammatory properties.[7][9]

Potential Signaling Pathway Involvement

Given the prevalence of 4-anilinoquinolines as kinase inhibitors, a likely mechanism of action for the title compound, should it possess anticancer activity, would be the inhibition of signaling pathways crucial for tumor growth and progression.

Hypothetical Signaling Pathway Inhibition:

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, crystallization, and structural elucidation of this compound. Although the crystal structure of this specific molecule is not yet publicly available, the methodologies outlined herein are well-established and provide a clear path for its determination. The inferred biological activities, based on structurally similar compounds, suggest that this molecule may hold promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The determination of its crystal structure would be a critical step in advancing our understanding of its potential as a drug lead.

References

- 1. researchgate.net [researchgate.net]

- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. depts.washington.edu [depts.washington.edu]

- 4. unifr.ch [unifr.ch]

- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Potential Biological Activity of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine and Related Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a prominent structural motif in a multitude of biologically active compounds, drawing significant attention in medicinal chemistry.[1] Derivatives of THQ have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimalarial, and neuroprotective effects.[2][3] This technical guide focuses on the potential biological activities of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine and structurally related THQ derivatives, providing an in-depth overview of their synthesis, cytotoxic effects, and mechanisms of action based on available scientific literature. While specific data for the titular compound is limited, this guide synthesizes information from closely related analogs to provide a comprehensive perspective for research and development.

Anticancer Activity of Tetrahydroquinoline Derivatives

Numerous studies have highlighted the potent cytotoxic and antiproliferative activities of THQ derivatives against various cancer cell lines.[4]

Cytotoxicity Data of THQ Analogs

A study by Rojas-Hernández et al. (2022) investigated a series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines for their in vitro cytotoxicity against several human cancer cell lines. The results indicated that these compounds exhibited compelling and selective anticancer properties.[5]

| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Quinoline 13 | HeLa | 8.3 | 36.21 - 113.08 | [5] |

| THQ 18 | HeLa | 13.15 | 36.21 - 113.08 | [5] |

| Quinoline 12 | PC3 | 31.37 | - | [5] |

| Quinoline 11 | PC3 | 34.34 | - | [5] |

| Doxorubicin | - | - | - | [5] |

Table 1: In Vitro Cytotoxicity of Selected Tetrahydroquinoline Derivatives.[5]

Another study focused on novel tetrahydroquinolinones found that "(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)" displayed in vitro antiproliferative activity at micromolar concentrations against colorectal cancer cells.[4] Additionally, certain 2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones have shown more potent anticancer activity than doxorubicin on MCF-7 cells.[6]

Experimental Protocols

General Synthesis of Tetrahydroquinoline Derivatives

The synthesis of THQ derivatives often employs domino reactions, which have proven valuable for generating diverse substitution patterns.[1] One common method is the Povarov reaction, which was used to prepare a series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines.[5] Another approach involves a one-pot four-component reaction to synthesize the initial THQ structure, which can then be modified through nucleophilic substitution reactions to create new derivatives.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of THQ compounds is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture : Human cancer cell lines (e.g., HeLa, PC3, MCF-7) and non-tumor control cells (e.g., human dermis fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment : Cells are seeded in 96-well plates and, after adherence, are treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).[5][6]

-

MTT Incubation : After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Data Analysis : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[5]

Mechanism of Action and Signaling Pathways

The anticancer effects of THQ derivatives are often attributed to their ability to induce apoptosis and modulate key signaling pathways.

Induction of Apoptosis

One study revealed that a potent THQ derivative induced apoptosis in treated cancer cell lines. This was evidenced by an increase in the expression of pro-apoptotic proteins like Bax and caspase-3, and a decrease in the anti-apoptotic protein Bcl-2.[7]

PI3K/AKT/mTOR Signaling Pathway

Some tetrahydroquinolinones have been shown to induce massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[4] This disruption of cellular balance contributes to their antiproliferative effects.

Figure 1: Proposed mechanism of action for certain tetrahydroquinolinones involving the PI3K/AKT/mTOR pathway.

Dual MDM2/XIAP Inhibition

Derivatives of the tetrahydroquinoline scaffold have also been investigated as dual inhibitors of MDM2 and XIAP, two proteins often overexpressed in cancer cells that promote tumor survival. The THQ moiety is considered essential for the antiproliferative activities of these dual inhibitors.[8]

Figure 2: General experimental workflow for the evaluation of tetrahydroquinoline derivatives.

Other Potential Biological Activities

Beyond anticancer effects, the broader class of tetrahydroisoquinolines (a related scaffold) has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and neuroprotective activities.[2][9] For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine, has demonstrated neuroprotective effects by scavenging free radicals and inhibiting monoamine oxidase (MAO).[10][11]

The tetrahydroquinoline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While direct biological data for this compound is not extensively documented in the reviewed literature, the significant anticancer and other pharmacological activities of closely related analogs underscore the potential of this compound class. Further investigation into the specific biological profile of this compound is warranted to elucidate its therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for such future research endeavors.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation | MDPI [mdpi.com]

- 4. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

Substituted Tetrahydroquinoline Derivatives: A Comprehensive Technical Guide for Drug Discovery

An In-depth Review of Synthesis, Biological Activities, and Therapeutic Potential

Introduction

Substituted tetrahydroquinolines are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] The tetrahydroquinoline scaffold is a core structure in numerous natural products and synthetic molecules, exhibiting a wide array of pharmacological activities.[2][3] This technical guide provides a detailed overview of the synthesis, biological evaluation, and therapeutic applications of substituted tetrahydroquinoline derivatives, with a focus on their potential as anticancer, anti-inflammatory, antioxidant, and antibacterial agents. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

Synthesis of Substituted Tetrahydroquinoline Derivatives

The construction of the tetrahydroquinoline core can be achieved through various synthetic methodologies. One of the most powerful and versatile methods is the Povarov reaction , a three-component reaction involving an aniline, an aldehyde, and an electron-rich alkene.[4][5] This reaction allows for the efficient, one-pot synthesis of polysubstituted tetrahydroquinolines. Other notable methods include the reduction of quinolines and various domino reactions.[6]

General Experimental Protocol for the Three-Component Povarov Reaction

A general procedure for the synthesis of 2,4-disubstituted tetrahydroquinolines via a Lewis acid-catalyzed Povarov reaction is as follows:[7][8]

-

Reaction Setup: To a solution of the substituted aniline (1.0 mmol) and a substituted benzaldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol or diethyl ether) in a round-bottom flask, a Lewis acid catalyst (e.g., Cu(OTf)₂ at 10 mol% or AlCl₃ as 1 equivalent) is added.[7]

-

Reaction Execution: The reaction mixture is stirred at a temperature ranging from 30 °C to 40 °C.[7] An electron-rich alkene, such as a vinyl ether, is then added to the mixture.[8]

-

Monitoring and Workup: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired substituted tetrahydroquinoline derivative.[9][10]

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).[2][11][12]

Biological Activities and Quantitative Data

Substituted tetrahydroquinoline derivatives have been extensively evaluated for a range of biological activities. The following sections summarize their key therapeutic potentials, with quantitative data presented in structured tables.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of substituted tetrahydroquinolines against various cancer cell lines.[13][14] The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the mTOR pathway.[2][3][15][16][17][[“]]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 10e | A549 (Lung) | 0.033 ± 0.003 | [1][3] |

| MDA-MB-231 (Breast) | 0.63 ± 0.02 | [1] | |

| 10h | MCF-7 (Breast) | 0.087 ± 0.007 | [3] |

| 10d | A549 (Lung) | 0.062 ± 0.01 | [3] |

| MCF-7 (Breast) | 0.58 ± 0.11 | [3] | |

| MDA-MB-231 (Breast) | 1.003 ± 0.008 | [3] | |

| Quinoline 13 | HeLa (Cervical) | 8.3 | [14] |

| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [14] |

| Quinoline 12 | PC3 (Prostate) | 31.37 | [14] |

| Quinoline 11 | PC3 (Prostate) | 34.34 | [14] |

| Compound 15 (Pyrazolo quinoline) | MCF-7, HepG2, A549 | High Potential | [19] |

| Compound 20d | HCT-116 (Colon) | 12.04 ± 0.57 | [13] |

| A-549 (Lung) | 12.55 ± 0.54 | [13] | |

| Compound 19b | HCT-116 (Colon) | 13.49 ± 0.20 | [13] |

| A-549 (Lung) | 15.69 ± 2.56 | [13] |

Anti-inflammatory Activity

Certain tetrahydroquinoline derivatives have shown promising anti-inflammatory properties.[20][21] Their mechanism of action can involve the inhibition of pro-inflammatory enzymes and cytokines.

| Compound Class | In Vivo Model | Activity | Reference |

| 8-Benzylidene-5,6,7,8-tetrahydroquinolines | Rat Carrageenan Paw Edema | Good | [20] |

| 2-Substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines | Rat Carrageenan Paw Edema | Optimal | [20] |

| Ibuprofen-Tetrahydroquinoline Hybrid (H1-3) | Inhibition of Albumin Denaturation | High | [21] |

Antioxidant Activity

The antioxidant potential of tetrahydroquinoline derivatives has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[22][23][24]

| Compound/Extract | DPPH Assay IC50 (µg/mL) | Reference |

| n-hexane extract of P. retrofractum Vahl. | 57.66 | [24] |

| Ethyl acetate extract of P. retrofractum Vahl. | 66.12 | [24] |

| Methanol extract of P. retrofractum Vahl. | 101.74 | [24] |

| PREOG | 39.90 | [22] |

| Turmeric Ethanol Extracts (non-roasting) | 4.424 ± 0.123 | [23] |

Antibacterial Activity

Several substituted tetrahydroquinolines have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[25][26][27][28]

| Compound ID/Class | Bacterial Strain(s) | MIC (µg/mL) | Reference |

| HSD1835 | Drug-resistant Gram-positive bacteria | 1 - 4 | [25] |

| Compound 2 | B. cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [26][28] |

| Compound 6 | B. cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [26][28] |

| 8-Hydroxyquinoline derivatives | Staphylococcus aureus | 6 - 512 | [27] |

Key Experimental Protocols

This section provides detailed methodologies for the key biological assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24 or 48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Signaling Pathway Involvement: The mTOR Pathway

Several substituted tetrahydroquinoline derivatives have been identified as potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[2][3][15][16][17][[“]] The inhibition of the mTOR signaling pathway is a key mechanism behind the anticancer activity of these compounds.

Below is a simplified representation of the mTOR signaling pathway, highlighting the point of inhibition by substituted tetrahydroquinoline derivatives.

Caption: Simplified mTOR signaling pathway and the inhibitory action of substituted tetrahydroquinoline derivatives.

Conclusion

Substituted tetrahydroquinoline derivatives represent a versatile and promising scaffold in the field of medicinal chemistry. Their straightforward synthesis, coupled with a broad spectrum of potent biological activities, makes them attractive candidates for the development of novel therapeutic agents. The data and protocols presented in this technical guide highlight the significant potential of these compounds, particularly in the areas of oncology, inflammation, and infectious diseases. Further research into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the discovery of new and effective drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. Povarov Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 7. sci-rad.com [sci-rad.com]

- 8. Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative study between multi step and multi-component methods - Scientiae Radices - Tom Vol. 2, Iss. 3 (2023) - BazTech - Yadda [yadda.icm.edu.pl]

- 9. Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. arabjchem.org [arabjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. scilit.com [scilit.com]

- 16. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. consensus.app [consensus.app]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. dpph assay ic50: Topics by Science.gov [science.gov]

- 25. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

The Emergence of N-phenyl-tetrahydroquinolin-4-amine Derivatives as Potent Modulators of Key Cellular Pathways

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N-phenyl-tetrahydroquinolin-4-amine and its derivatives represent a burgeoning class of heterocyclic compounds with significant therapeutic potential. Exhibiting a diverse range of biological activities, these scaffolds have emerged as promising modulators of critical cellular signaling pathways, particularly in the realms of oncology and inflammatory diseases. This technical whitepaper provides an in-depth analysis of the core mechanisms of action for N-phenyl-tetrahydroquinolin-4-amine compounds, focusing on their roles as inhibitors of the CREB-binding protein (CBP) bromodomain and the NF-κB signaling pathway. This guide synthesizes key quantitative data, details relevant experimental protocols, and visualizes complex biological processes to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising compound class.

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif in medicinal chemistry, offering a three-dimensional architecture that can lead to improved pharmacological properties compared to its planar aromatic counterparts. The addition of an N-phenyl group and further substitutions at the 4-amino position have given rise to a series of compounds with potent and selective biological activities. This guide will primarily focus on two well-documented mechanisms of action: the inhibition of the epigenetic reader CBP bromodomain and the suppression of the pro-inflammatory and pro-survival NF-κB signaling cascade.

Mechanism of Action I: Inhibition of CBP Bromodomain

CREB-binding protein (CBP) and the closely related p300 are transcriptional co-activators that play a crucial role in regulating gene expression. A key functional domain within CBP/p300 is the bromodomain, which recognizes and binds to acetylated lysine residues on histones and other proteins. This interaction is critical for chromatin remodeling and the recruitment of the transcriptional machinery. Dysregulation of CBP/p300 activity is implicated in the development and progression of various cancers, making its bromodomain an attractive therapeutic target.

Tetrahydroquinoline derivatives have been identified as potent inhibitors of the CBP bromodomain.[1][2][3] By competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain, these compounds disrupt its interaction with acetylated histones, thereby modulating the expression of key oncogenes like c-Myc.

Signaling Pathway

The inhibition of the CBP bromodomain by N-phenyl-tetrahydroquinolin-4-amine derivatives leads to the downregulation of target gene expression, which can induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data

The inhibitory activity of several tetrahydroquinoline derivatives against the CBP bromodomain has been quantified using in vitro assays.

| Compound ID | TR-FRET IC50 (nM) vs CBP | Selectivity vs BRD4 | Cell Proliferation IC50 (µM) (MV4-11 cells) | Reference |

| DC-CPin7 | 2500 ± 300 | - | - | [1] |

| DC-CPin711 | 63.3 ± 4.0 | >150-fold | Micromolar level | [1] |

| DC-CPin734 | 19.5 ± 1.1 | >400-fold | 0.55 ± 0.04 | [2] |

Experimental Protocol: TR-FRET Assay for CBP Bromodomain Inhibition

Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust method for studying protein-protein interactions and their inhibition.

-

Reagent Preparation:

-

Prepare 1X TR-FRET Assay Buffer.

-

Perform serial dilutions of the N-phenyl-tetrahydroquinolin-4-amine test compounds in the assay buffer to achieve 4X the final desired concentrations.

-

On ice, dilute the CBP bromodomain Europium Chelate to the working concentration in the assay buffer.

-

Dilute the CBP bromodomain Ligand/APC Acceptor Mixture in the assay buffer and protect from light.

-

-

Assay Procedure (in a 384-well plate):

-

Add 5 µL of the 4X diluted test compound or vehicle control to the appropriate wells.

-

Add 10 µL of the diluted CBP bromodomain Europium Chelate to all wells.

-

Incubate the plate at room temperature for 30 minutes.

-

Add 5 µL of the diluted Ligand/APC Acceptor Mixture to all wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 1-4 hours).

-

-

Data Acquisition:

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Europium) and 665 nm (APC).

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the IC50 values from the dose-response curves.

-

Mechanism of Action II: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that plays a pivotal role in inflammation, immunity, cell proliferation, and apoptosis.[6] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes.

Certain N-phenyl-tetrahydroquinolin-4-amine derivatives have been identified as potent inhibitors of the NF-κB signaling pathway.[6][7] These compounds can block the nuclear translocation of NF-κB, thereby preventing the transcription of its target genes and exhibiting anti-inflammatory and anti-cancer effects.

Signaling Pathway

The inhibition of NF-κB nuclear translocation by these compounds effectively shuts down the downstream inflammatory and survival signals.

Quantitative Data

The inhibitory effects of tetrahydroquinoline derivatives on NF-κB transcriptional activity have been determined, showcasing their potential as anti-inflammatory and anti-cancer agents.

| Compound ID | LPS-induced NF-κB Transcriptional Activity IC50 (µM) | Cytotoxicity GI50 (µM) vs. PC-3 cells | Cytotoxicity GI50 (µM) vs. HCT-15 cells | Reference |

| 4a | 60 | > 30 | > 30 | [6] |

| 5e | 1.4 ± 0.071 | 2.53 ± 0.401 | 2.94 ± 0.198 | [6] |

| 6g | 1.1 ± 0.052 | 0.292 ± 0.111 | 0.505 ± 0.119 | [6] |

| 6h | 1.2 ± 0.045 | 0.307 ± 0.094 | 0.601 ± 0.092 | [6] |

| PDTC (ref) | 37.3 ± 1.83 | - | - | [6] |

| KL-1156 (ref) | 52.1 ± 2.01 | - | - | [6] |

Experimental Protocol: Luciferase Reporter Assay for NF-κB Inhibition

This cell-based assay is a standard method to quantify the activity of the NF-κB signaling pathway.

Detailed Methodology: [8][9][10][11]

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T or RAW 264.7 macrophages) in a 96-well plate.

-

Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid expressing Renilla luciferase for normalization.

-

-

Compound Treatment and Stimulation:

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of the N-phenyl-tetrahydroquinolin-4-amine test compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the cells with the compounds for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or LPS.

-

Incubate for an additional 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition relative to the stimulated vehicle control and determine the IC50 values.

-

Downstream Cellular Effects: Cell Cycle Arrest and Apoptosis

The inhibition of key signaling pathways by N-phenyl-tetrahydroquinolin-4-amine derivatives often culminates in significant downstream cellular consequences, most notably cell cycle arrest and the induction of apoptosis. These effects are particularly relevant in the context of their anti-cancer properties.

For instance, the tetrahydroquinoline derivative DC-CPin711, a potent CBP bromodomain inhibitor, has been shown to induce G1 phase cell cycle arrest and apoptosis in leukemia cells.[1]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Detailed Methodology: [12][13]

-

Cell Treatment and Harvesting:

-

Culture cancer cells (e.g., MV4-11) and treat them with various concentrations of the N-phenyl-tetrahydroquinolin-4-amine compound for a specified duration (e.g., 24-48 hours).

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with PBS.

-

-

Cell Fixation:

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The fluorescence intensity of the DNA dye is proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

A sub-G1 peak can also be observed, which is indicative of apoptotic cells with fragmented DNA.

-

-

Data Analysis:

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

-

Conclusion and Future Perspectives

N-phenyl-tetrahydroquinolin-4-amine compounds have demonstrated significant promise as modulators of key cellular pathways implicated in cancer and inflammation. Their ability to inhibit the CBP bromodomain and the NF-κB signaling pathway provides a solid foundation for their further development as therapeutic agents. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in this field.

Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. Further elucidation of their mechanisms of action and the identification of additional biological targets will be crucial for realizing their full therapeutic potential. The versatility of the tetrahydroquinoline scaffold suggests that novel derivatives can be designed to target a wide range of diseases, making this an exciting and fruitful area for future drug discovery efforts.

References

- 1. Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-based drug optimization and biological evaluation of tetrahydroquinolin derivatives as selective and potent CBP bromodomain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. promega.es [promega.es]

- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 12. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Stability of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine

Disclaimer: As of the latest literature search, specific experimental data on the thermochemical stability of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is not publicly available. The following guide provides a framework for the evaluation of this compound's stability, outlining the necessary experimental protocols and data presentation methods that would be employed in such a study.

Introduction

This compound, with the chemical formula C₁₆H₁₈N₂ and a molecular weight of 238.33 g/mol , is a molecule of interest within the broader class of tetrahydroquinoline derivatives.[1][2] Tetrahydroquinolines are a significant scaffold in medicinal chemistry, and understanding their stability is crucial for drug development, chemical synthesis, and safe handling. This guide outlines the methodologies required to characterize the thermochemical stability profile of this specific amine.

Quantitative Data on Thermochemical Stability

A comprehensive thermochemical stability analysis would involve the determination of several key parameters. While no specific data is currently available for this compound, the following table illustrates how such data would be presented.

| Parameter | Value | Method |

| Decomposition Temperature (T_d) | Data not available | Thermogravimetric Analysis (TGA) |

| Onset of Decomposition (°C) | Data not available | Thermogravimetric Analysis (TGA) |

| Melting Point (°C) | Data not available | Differential Scanning Calorimetry (DSC) |

| Enthalpy of Fusion (ΔH_fus) (J/g) | Data not available | Differential Scanning Calorimetry (DSC) |

| Enthalpy of Formation (ΔH_f°) | Data not available | Bomb Calorimetry |

| Specific Heat Capacity (C_p) (J/g°C) | Data not available | Differential Scanning Calorimetry (DSC) |

| Flash Point (°C) | Data not available | Pensky-Martens Closed Cup Test |

| Autoignition Temperature (°C) | Data not available | ASTM E659 |

Note: A Safety Data Sheet for the compound indicates "no data available" for decomposition temperature and other thermal hazards.[3]

Experimental Protocols

To acquire the data outlined above, a series of standardized experimental protocols would be necessary.

3.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the decomposition temperature and mass loss profile of the compound as a function of temperature.

-

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The decomposition temperature is identified as the temperature at which a significant mass loss begins.

-

3.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, enthalpy of fusion, and specific heat capacity.

-

Methodology:

-

A small, weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

Both pans are placed in the DSC cell and heated at a controlled rate (e.g., 10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Endothermic events, such as melting, and exothermic events, such as decomposition, are recorded.

-

3.3. Bomb Calorimetry

-

Objective: To determine the standard enthalpy of formation.

-

Methodology:

-

A precisely weighed sample of the compound is placed in a crucible inside a high-pressure vessel (the "bomb").

-

The bomb is filled with pure oxygen at high pressure.

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically.

-

The temperature change of the water is measured to calculate the heat of combustion.

-

The enthalpy of formation is then calculated using Hess's Law.

-

Visualization of Experimental Workflow

The logical flow of experiments to determine thermochemical stability can be visualized as follows:

Potential Decomposition Pathways

While specific decomposition pathways for this compound are not documented, a logical starting point for investigation would involve the cleavage of the weakest bonds under thermal stress. The following diagram illustrates a hypothetical initial decomposition step.

Further experimental work, such as TGA coupled with mass spectrometry (TGA-MS), would be required to identify the actual decomposition products and elucidate the precise reaction mechanism.

Conclusion

The thermochemical stability of this compound remains an area requiring experimental investigation. The protocols and frameworks presented in this guide provide a clear path for researchers and drug development professionals to thoroughly characterize the thermal properties of this compound. Such data is indispensable for ensuring its safe handling, optimizing its synthesis and storage, and predicting its behavior in various applications.

References

An In-depth Technical Guide to the Solubility Profile of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2][3][4] A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and biological screening. This technical guide outlines a systematic approach to determining the solubility profile of this compound, providing researchers with the necessary experimental protocols and a logical workflow.

Based on its structure, which includes a tetrahydroquinoline core, a methyl group, and a phenylamine substituent, it is anticipated that this compound will exhibit solubility in a range of organic solvents. The presence of the amine groups suggests potential solubility in acidic aqueous solutions due to salt formation. The aromatic rings and the overall hydrocarbon structure indicate likely solubility in non-polar and moderately polar organic solvents. However, empirical determination is crucial for accurate characterization.

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the solubility of a solid organic compound such as this compound.